molecular formula C₁₅H₁₅NO₄ B1145144 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one CAS No. 157405-89-5

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Cat. No. B1145144
M. Wt: 273.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, commonly known as 3AP-1-one, is a small molecule that has recently been gaining attention in the scientific community due to its potential applications in medical research and drug development. 3AP-1-one is a synthetic compound consisting of an aminophenyl group attached to a trihydroxyphenylpropane moiety. This molecule has been found to exhibit a wide range of biological activities, such as antioxidant and anti-inflammatory properties, and has been studied for its potential therapeutic effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves the condensation of 4-aminobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a suitable catalyst to form the desired product.

Starting Materials
4-aminobenzaldehyde, 2,4,6-trihydroxyacetophenone, Catalyst

Reaction
Step 1: Dissolve 4-aminobenzaldehyde (1.0 g, 7.4 mmol) and 2,4,6-trihydroxyacetophenone (1.5 g, 7.4 mmol) in ethanol (20 mL) and add a suitable catalyst (0.1 g)., Step 2: Heat the reaction mixture under reflux for 4 hours., Step 3: Allow the reaction mixture to cool to room temperature and filter the precipitated product., Step 4: Wash the product with ethanol and dry under vacuum to obtain the desired product (yield: 80%).

Scientific Research Applications

3AP-1-one has a wide range of potential applications in medical research and drug development. It has been studied for its antioxidant and anti-inflammatory properties, and has been found to be effective in the treatment of several diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 3AP-1-one has been shown to possess antiviral and antibacterial activity, and has been studied for its potential use in the treatment of infectious diseases.

Mechanism Of Action

The precise mechanism of action of 3AP-1-one is not yet fully understood, however, it is thought to act by scavenging free radicals, inhibiting pro-inflammatory cytokines, and modulating the expression of genes related to inflammation and oxidative stress. In addition, 3AP-1-one has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, thus potentially reducing their toxicity.

Biochemical And Physiological Effects

3AP-1-one has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 3AP-1-one can scavenge free radicals, inhibit the activity of pro-inflammatory cytokines, and modulate the expression of genes related to inflammation and oxidative stress. In addition, 3AP-1-one has been found to possess antiviral and antibacterial activity, and has been studied for its potential use in the treatment of infectious diseases.

Advantages And Limitations For Lab Experiments

The use of 3AP-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available, and its synthesis can be easily performed in a multi-step reaction. In addition, 3AP-1-one has been found to possess a wide range of biological activities, making it useful for a variety of research applications. However, there are some limitations to the use of 3AP-1-one in laboratory experiments. For example, it is not yet fully understood how 3AP-1-one acts on a cellular level, and further research is needed to elucidate its mechanism of action.

Future Directions

The potential applications of 3AP-1-one in medical research and drug development are vast. Future research should focus on elucidating the precise mechanism of action of 3AP-1-one, as well as exploring its potential therapeutic effects in various diseases. In addition, further studies should be conducted to assess the safety and efficacy of 3AP-1-one in animal models and clinical trials. Finally, the synthesis of 3AP-1-one should be optimized to reduce the cost and improve the yield of the compound.

properties

IUPAC Name

3-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,17,19-20H,3,6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRZJJMWJHZYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

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